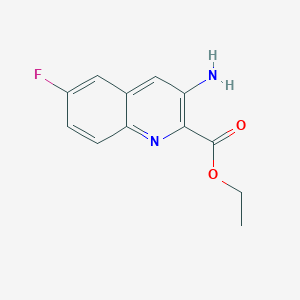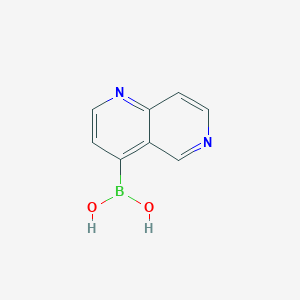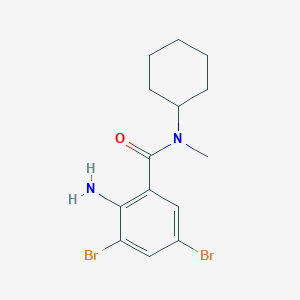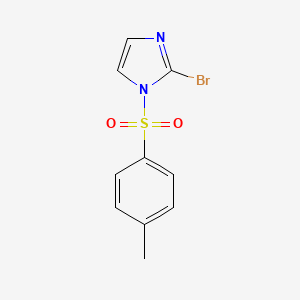![molecular formula C9H8ClNO2S B13658915 2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
2-Chloro-6,7-dimethoxybenzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6,7-dimethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with a thiazole ring, with chlorine and methoxy groups attached to the benzene ring. This structural configuration imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxybenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6,7-dimethoxybenzothiazole.
Chlorination: The amino group is replaced with a chlorine atom using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
2-Chloro-6,7-dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
科学研究应用
2-Chloro-6,7-dimethoxybenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound serves as a probe for studying protein-ligand interactions and cellular uptake mechanisms.
作用机制
The mechanism of action of 2-Chloro-6,7-dimethoxybenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
2-Chlorobenzothiazole: Lacks the methoxy groups, resulting in different chemical and biological properties.
6,7-Dimethoxybenzothiazole: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Methyl-6,7-dimethoxybenzo[d]thiazole: The methyl group replaces the chlorine atom, altering its chemical behavior and applications.
Uniqueness
2-Chloro-6,7-dimethoxybenzo[d]thiazole is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic and steric effects. These modifications enhance its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design.
属性
分子式 |
C9H8ClNO2S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC 名称 |
2-chloro-6,7-dimethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-6-4-3-5-8(7(6)13-2)14-9(10)11-5/h3-4H,1-2H3 |
InChI 键 |
XVVAKUFRFZAVDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


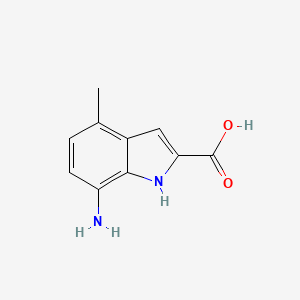


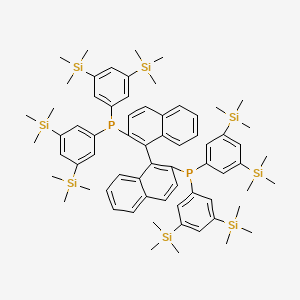

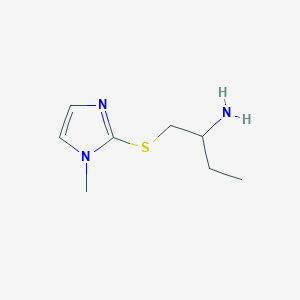
![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)

![3-(tert-Butyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13658862.png)
